molecular formula C13H19NO3 B12227284 1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid

1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12227284
M. Wt: 237.29 g/mol
InChI Key: QCEYDRJAHXMUQC-UHFFFAOYSA-N
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Description

1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use cyclohexene as a starting material, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. For example, catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a known method for producing related compounds .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a cyclohexene ring, a pyrrolidine ring, and a carboxylic acid group

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H19NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h4,11H,1-3,5-9H2,(H,16,17)

InChI Key

QCEYDRJAHXMUQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2CC(CC2=O)C(=O)O

Origin of Product

United States

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